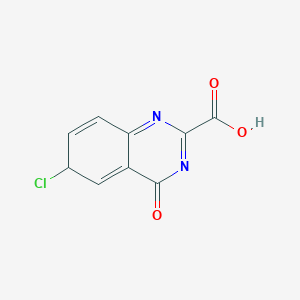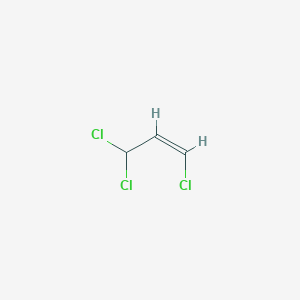
coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH is a complex peptide derivative that combines various amino acids and functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of coumaroyl and phosphorylated tyrosine groups suggests potential roles in signaling pathways and biochemical interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The coumaroyl group can be introduced through esterification reactions, while the phosphorylation of tyrosine requires specific reagents like phosphoric acid derivatives. The peptide chain is typically assembled using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids.
Industrial Production Methods
Industrial production of such complex peptides often involves automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for SPPS. High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.
化学反応の分析
Types of Reactions
Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumaroyl moiety can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumaroyl group can yield coumarin derivatives, while reduction of peptide bonds can produce amino alcohols.
科学的研究の応用
Chemistry
In chemistry, coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH can be used as a model compound to study peptide synthesis and modification techniques. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies.
Biology
In biological research, this compound can be used to investigate protein-protein interactions and signaling pathways. The phosphorylated tyrosine is a key feature in many signaling cascades, making this compound valuable for studying kinase and phosphatase activities.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with specific enzymes and receptors could make it a candidate for drug development, particularly in targeting diseases related to signaling dysregulation.
Industry
In the industrial sector, this compound can be used in the development of biosensors and diagnostic tools. The presence of the coumaroyl group, known for its fluorescent properties, can be exploited in designing sensitive detection systems.
作用機序
The mechanism of action of coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH involves its interaction with specific molecular targets. The phosphorylated tyrosine can bind to SH2 domains of proteins, influencing signaling pathways. The coumaroyl group can interact with various enzymes, potentially inhibiting or modulating their activity. The overall effect of this compound depends on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Similar Compounds
Coumarin Derivatives: Compounds like scopoletin and umbelliferone share the coumaroyl moiety and exhibit similar fluorescent properties.
Phosphorylated Peptides: Peptides containing phosphorylated serine or threonine can be compared to coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH in terms of their role in signaling pathways.
Uniqueness
This compound is unique due to its combination of a coumaroyl group and a phosphorylated tyrosine within a peptide chain. This dual functionality allows it to participate in a wide range of biochemical interactions, making it a versatile tool for research and potential therapeutic applications.
特性
分子式 |
C39H50N5O19P |
|---|---|
分子量 |
923.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20?,24-,25-,26-,27-,34-/m0/s1 |
InChIキー |
OLKLXQPYJYPETQ-GYHHIBSGSA-N |
異性体SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


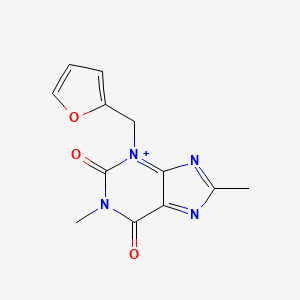
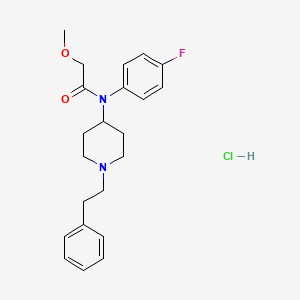
![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole;hydrochloride](/img/structure/B12353310.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353314.png)
![2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B12353315.png)
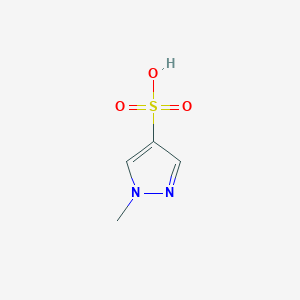
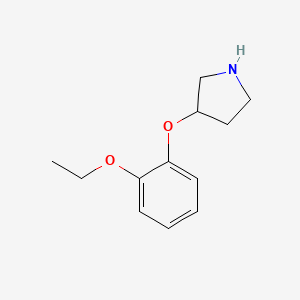
![Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]-](/img/structure/B12353343.png)
![Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)
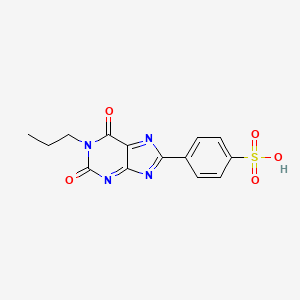

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid](/img/structure/B12353382.png)
